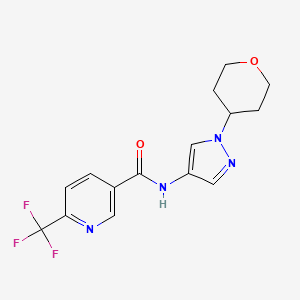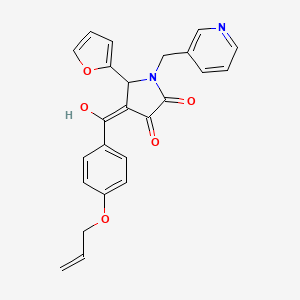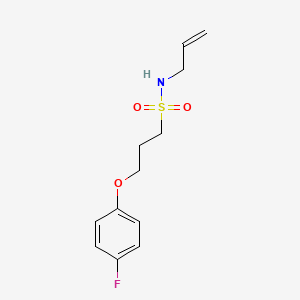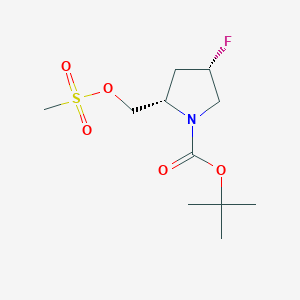
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tetrahydro-2H-pyran-4-yl group , a pyrazol group, and a trifluoromethyl group attached to a nicotinamide. Tetrahydro-2H-pyran-4-yl is a cyclic ether that is used as a reagent in the identification and optimization of certain drugs .
Molecular Structure Analysis
The molecular structure of the tetrahydro-2H-pyran-4-yl group has been identified . It has a molecular formula of C6H12O2 and a molecular weight of 116.16 . The InChI Key is YSNVSVCWTBLLRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The tetrahydro-2H-pyran-4-yl group has a boiling point of 105 °C, a density of 1.000±0.06 g/cm3 (Predicted), and a flash point of 61° (142°F) . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Structural and Energetic Analysis in Molecular Assemblies
Research on nicotinamide derivatives has highlighted their importance in structural and energetic analysis of molecular assemblies. For instance, studies have focused on cocrystals involving nicotinamide and various acids, elucidating basic recognition patterns and crystal lattice features. Such investigations contribute to understanding the intermolecular interactions and the energetic aspects of crystal formation, aiding in the design of pharmaceutically relevant compounds (Jarzembska et al., 2017).
Role in Metabolic Processes
Nicotinamide and its derivatives are actively studied for their role in metabolic processes across different organisms, from mammals to bacteria. Their utilization in cellular mechanisms underscores the biological significance of nicotinamide-related compounds. Such research has implications for understanding nutrient metabolism and potentially developing therapeutic strategies for conditions associated with metabolic dysfunction (Ellinger, Fraenkel, & Abdel Kader, 1947).
Supramolecular Synthons and Crystal Engineering
The formation of multicomponent crystals involving nicotinamide showcases its potential in crystal engineering. By studying the supramolecular synthons in cocrystals, researchers can predict and manipulate the assembly of complex structures for pharmaceutical applications. This area of research merges chemical synthesis with structural biology to innovate drug design and delivery mechanisms (Das & Baruah, 2011).
Therapeutic Potential and Biochemical Roles
Nicotinamide derivatives exhibit a broad range of therapeutic potentials, from gastroprotective effects to their role in NAD+ salvage pathways. Understanding these biochemical roles is crucial for developing novel treatments for diseases like tuberculosis and for leveraging nicotinamide's anti-inflammatory properties. Such research offers insights into how these compounds can be harnessed for their beneficial effects in human health (Brzozowski et al., 2008).
Inhibition Studies and Drug Development
Nicotinamide derivatives have been identified as inhibitors for various enzymes, demonstrating their potential in drug development. Studies focusing on the inhibition of nicotinamidase in Mycobacterium tuberculosis, for example, highlight the role of these compounds in treating infectious diseases. Through kinetic and inhibitor screening, researchers can discover new drugs that target specific biochemical pathways, offering avenues for therapeutic intervention (Seiner, Hegde, & Blanchard, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-2-1-10(7-19-13)14(23)21-11-8-20-22(9-11)12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQAIYCRPXWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)
![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2577456.png)

![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2577459.png)
![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)


![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)
![2-[(2-chloroacetyl)amino]-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide](/img/structure/B2577465.png)
![(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2577466.png)
![2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide](/img/structure/B2577467.png)

